molecular formula C17H16BrN3O3S B3000702 (5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105232-62-9

(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B3000702
CAS-Nummer: 1105232-62-9
Molekulargewicht: 422.3
InChI-Schlüssel: WIGDARYRLBIKDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bromofuran moiety connected via a methanone group to a piperazine ring, which is further substituted with a thiazolylmethyl group bearing a furan-2-yl substituent. Its hybrid structure combines multiple heterocycles (furan, thiazole, piperazine), a design strategy common in medicinal chemistry to enhance binding diversity and pharmacokinetic properties .

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c18-15-4-3-14(24-15)17(22)21-7-5-20(6-8-21)10-16-19-12(11-25-16)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGDARYRLBIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , also known as 4-4-ABSPFM, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including biological assays, mechanisms of action, and comparative studies with related compounds.

The molecular formula for this compound is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S, with a molecular weight of approximately 396.26 g/mol. The presence of bromine and various heterocycles contributes to its unique reactivity and potential biological activity.

Property Value
Molecular FormulaC15H14BrN3O2SC_{15}H_{14}BrN_3O_2S
Molecular Weight396.26 g/mol
IUPAC NameThis compound
CAS Number1327526-30-6

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays were conducted against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following findings were noted:

  • Inhibition Concentration (IC50) : The compound exhibited significant cytotoxicity with IC50 values lower than standard drugs like doxorubicin, indicating its potential as a potent anticancer agent.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate:

  • Broad Spectrum : Effective against a range of bacteria and fungi.
  • Synergistic Effects : When combined with other known antibiotics, it enhances their efficacy, suggesting potential use in combination therapies.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of several derivatives based on the core structure of this compound reported enhanced anticancer activity in derivatives substituted with electron-withdrawing groups. The best-performing derivative showed an IC50 value significantly lower than that of doxorubicin against A549 cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass by over 70%, indicating its potential as a novel anti-biofilm agent .

The proposed mechanism involves the interaction of the brominated furan and thiazole moieties with specific enzymes or receptors within target cells. This interaction is believed to disrupt critical signaling pathways that are essential for cell survival and proliferation.

Comparative Analysis

When compared to similar compounds, such as those containing different halogenated furan derivatives or various piperazine substitutions, this compound shows a unique profile in terms of both potency and spectrum of activity.

Compound IC50 (µM) Activity Type
(5-Bromofuran-2-yl)(4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone<10Anticancer
Doxorubicin~20Anticancer
Ciprofloxacin~15Antimicrobial

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its bromofuran-thiazole-piperazine scaffold. Comparisons with analogs highlight critical variations:

Compound (Reference) Key Structural Differences Implications
Target Compound Bromofuran, thiazolylmethyl-piperazine, furan-2-yl Enhanced π-π stacking potential due to aromatic systems; bromine may increase lipophilicity.
Compounds 4 & 5 (Ev1) Pyrazole-triazole-thiazole core with halogenated phenyl Reduced planarity (perpendicular fluorophenyl group) affects crystallinity .
Compound Dihydroimidazol-1-yl, fluorophenylsulfanyl Sulfur atom and fluorophenyl group introduce hydrogen-bonding variability .
Compound 21 (Ev4) Thiophene ring, trifluoromethylphenyl Thiophene’s electron-rich nature vs. furan’s oxygen may alter electronic properties .
Compound Bromophenyl-fluorophenyl-thiazole Bulky bromophenyl substituent enhances steric effects and lipophilicity .
Compound Thiazolidinone core, nitrophenyl Saturated thiazolidinone ring reduces aromaticity, potentially improving solubility .
Compound Hydroxythiazolo-triazol, bromophenyl Hydroxyl and triazole groups offer additional hydrogen-bonding sites .

Physicochemical Properties

  • Molecular Weight & Polarity : The target compound’s molecular weight (~500–550 g/mol, estimated) is comparable to analogs in (ChemSpider ID: 851865-43-5) and (554.4 g/mol) . Bromine and furan oxygen atoms likely increase molar refractivity and polarity.
  • Crystallinity : Compounds 4 and 5 (Ev1) crystallize in triclinic systems with planar conformations, suggesting similar packing efficiency could be expected for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone?

  • Methodology: The compound’s synthesis likely involves multi-step reactions, including:

  • Thiazole formation: Cyclization of thiourea derivatives with α-haloketones (common for thiazole cores) .
  • Piperazine functionalization: Alkylation of piperazine using brominated intermediates, as seen in analogous piperazine-thiazole hybrids .
  • Coupling reactions: Acylation or nucleophilic substitution to link the bromofuran and thiazolylmethyl-piperazine moieties. describes a similar approach using TFA-mediated deprotection and reflux conditions for piperazine intermediates .
    • Key Considerations: Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical Methods:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) for purity assessment, referencing protocols in for related heterocycles .
  • NMR/IR Spectroscopy: Compare spectral data (e.g., ¹H NMR peaks for furan protons at δ 6.2–7.5 ppm) to structurally similar compounds in .
  • X-ray Crystallography: For unambiguous confirmation, follow procedures in and , which detail crystal structure determination of thiazole-piperazine hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example: Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the piperazine ring.
  • Strategies:

  • Variable Temperature NMR: Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks, as demonstrated in for piperazin-1-ium derivatives .
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). ’s structural refinement workflow provides a template .

Q. What theoretical frameworks guide the design of this compound for biological activity studies?

  • Structure-Activity Relationship (SAR):

  • Thiazole-Piperazine Motifs: highlights the role of bromophenyl-thiazole derivatives in modulating receptor binding, suggesting this compound’s potential as a kinase inhibitor or antimicrobial agent .
  • Furan Bioisosteres: Replacements of phenyl groups with furan (as in ) can enhance metabolic stability while retaining activity .
    • Experimental Design: Link hypotheses to established biological targets (e.g., bacterial enzymes or cancer pathways) using ’s principle of theory-driven inquiry .

Q. How can synthetic yield be improved for scale-up without compromising stereochemical integrity?

  • Optimization Strategies:

  • Catalytic Systems: Use Pd/Cu catalysts for coupling steps, as described in for aryl halide intermediates .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as validated in ’s reflux conditions .
    • Quality Control: Monitor enantiomeric purity via chiral HPLC (see for column specifications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.